molecular formula C8H10N2O3S B1341200 (2-Propionylamino-thiazol-4-YL)-acetic acid CAS No. 887576-31-0

(2-Propionylamino-thiazol-4-YL)-acetic acid

Cat. No. B1341200
CAS RN: 887576-31-0
M. Wt: 214.24 g/mol
InChI Key: UPSCTINSVKNADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propionylamino-thiazol-4-YL)-acetic acid, also known as PTAA, is an organic compound belonging to the class of compounds known as thiazol-4-ylacetic acids. It is a colorless, water-soluble solid that is used in various laboratory and industrial applications. PTAA has been studied extensively, and its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been well documented.

Scientific Research Applications

Antimicrobial Activity

(2-Propionylamino-thiazol-4-YL)-acetic acid and its derivatives have been studied extensively for their antimicrobial properties. Research shows that specific derivatives exhibit significant antimicrobial activities, particularly against certain strains of bacteria and fungi. For instance, the ethyl esters of {2‐[2‐(N, N‐Disubstituted thiocarbamoyl‐sulfanyl)acylamino ]thiazol‐4‐yl}acetic acid demonstrated substantial antimicrobial activities against various microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans, with moderate to high Minimum Inhibitory Concentration (MIC) values (Ateş et al., 2003). Additionally, other synthesized compounds bearing the imidazo[2,1-b]thiazole moiety, including 1,2,4-triazoles and 1,3,4-thiadiazoles, also revealed promising antimicrobial activities against a range of bacterial and fungal species, with some even showing potential against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Potential

The anticancer activities of certain derivatives have been a subject of research as well. For instance, compounds synthesized from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were investigated and found to exhibit notable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines, indicating the potential of these compounds in cancer treatment strategies (Duran & Demirayak, 2012).

Anti-Inflammatory and Analgesic Activities

A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed activities comparable to conventional drugs like indomethacin and aspirin, making them interesting candidates for further pharmaceutical development (Attimarad, Khedr, & Aldhubiab, 2017).

properties

IUPAC Name

2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-6(11)10-8-9-5(4-14-8)3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSCTINSVKNADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.